2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the benzo[de]isoquinoline family This compound is characterized by its unique structure, which includes a dinitro group and an amino group attached to the benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common method starts with the bromination of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione, followed by a reaction with ethylenediamine or hydrazine . This reaction introduces the amino group into the structure. Further functionalization of the free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, ethylenediamine, and various aromatic aldehydes . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These mechanisms allow the compound to selectively detect various ions and molecules, making it useful in analytical chemistry and sensor development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrate
- 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dithione
Uniqueness
What sets 2-[(4-methylphenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione apart is its combination of a dinitro group and an amino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the development of chemosensors and other applications where selective detection of ions and molecules is crucial .
Properties
Molecular Formula |
C19H12N4O6 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(4-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N4O6/c1-10-2-4-11(5-3-10)20-21-18(24)12-6-8-14(22(26)27)17-15(23(28)29)9-7-13(16(12)17)19(21)25/h2-9,20H,1H3 |
InChI Key |
VSWPVMXWNTUUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origin of Product |
United States |
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